4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide
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Overview
Description
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide is a complex organic compound that features a unique structure combining multiple functional groups. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and material science due to its structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide involves multiple steps, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. The starting materials typically include readily available chemicals such as substituted benzamides, pyridines, and pyrazines . The reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. The use of automated systems and advanced analytical techniques would ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals such as palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar core structure and is used in various pharmaceutical and industrial applications.
Imidazo[1,2-a]pyridine: Another related compound with applications in medicinal chemistry and material science.
Uniqueness
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide is unique due to its specific combination of functional groups and isotopic labeling. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C26H23N7O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide |
InChI |
InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36)/i3D,4D,8D,13D |
InChI Key |
XZAATUBTUPPERZ-IMYOTQDBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=CC=C(C=C2)C3=C4C(=NC=CN4C(=N3)C(=O)CCCNC(=O)C#CC)N)[2H])[2H] |
Canonical SMILES |
CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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